Cl[H].CCN(CC)CCC1=C(C)c2ccc(O)cc2OC1=O
. This provides a textual representation of the compound’s molecular structure.
The compound is classified as a hydrochloride salt of a coumarin derivative, with the molecular formula and a molecular weight of approximately 311.81 g/mol. It is often used in organic synthesis, particularly in the creation of novel phthalocyanine dyes, which are utilized in various applications such as photodynamic therapy and as pigments in materials science .
The synthesis of 3-[2-(Diethylamino)ethyl]-7-hydroxy-4-methylcoumarin hydrochloride typically involves several steps:
3-[2-(Diethylamino)ethyl]-7-hydroxy-4-methylcoumarin hydrochloride features a coumarin backbone with specific substituents that influence its chemical properties:
InChI=1S/C16H21NO3.ClH/c1-4-17(5-2)9-8-14-11(3)13-7-6-12(18)10-15(13)20-16(14)19;/h6-7,10,18H,4-5,8-9H2,1-3H3;1H
.
The compound exhibits a planar structure typical of coumarins, allowing for effective π-stacking interactions that can be beneficial in photophysical applications .
The chemical reactivity of 3-[2-(Diethylamino)ethyl]-7-hydroxy-4-methylcoumarin hydrochloride can be summarized as follows:
The mechanism of action of 3-[2-(Diethylamino)ethyl]-7-hydroxy-4-methylcoumarin hydrochloride can be understood through its interaction with biological systems:
Studies indicate that coumarins can modulate cellular signaling pathways involved in inflammation and cancer progression, making them promising candidates for drug development.
The physical and chemical properties of 3-[2-(Diethylamino)ethyl]-7-hydroxy-4-methylcoumarin hydrochloride include:
The exact mass of the compound is reported as g/mol, indicating precise stoichiometric calculations are essential during synthesis .
The applications of 3-[2-(Diethylamino)ethyl]-7-hydroxy-4-methylcoumarin hydrochloride are diverse:
CAS No.: 81129-73-9
CAS No.: 910028-78-3
CAS No.: 16032-02-3
CAS No.: 9004-10-8
CAS No.:
CAS No.: 7170-05-0